molecular formula C12H20N2O7 B12348889 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione

Cat. No.: B12348889
M. Wt: 304.30 g/mol
InChI Key: ICKAWKVMTAZRRG-QCNRFFRDSA-N
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Description

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a diazinane ring and a substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the formation of the oxolane ring through cyclization reactions. The diazinane ring is then introduced via nucleophilic substitution reactions. The final deprotection step yields the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis systems are often utilized to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The diazinane ring can be reduced to form amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides are used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides or alkylated derivatives.

Scientific Research Applications

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can inhibit enzymatic reactions or modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern and the presence of both oxolane and diazinane rings. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H20N2O7

Molecular Weight

304.30 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H20N2O7/c1-19-4-5-20-10-9(17)7(6-15)21-11(10)14-3-2-8(16)13-12(14)18/h7,9-11,15,17H,2-6H2,1H3,(H,13,16,18)/t7-,9-,10-,11-/m1/s1

InChI Key

ICKAWKVMTAZRRG-QCNRFFRDSA-N

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=O)CO)O

Canonical SMILES

COCCOC1C(C(OC1N2CCC(=O)NC2=O)CO)O

Origin of Product

United States

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